molecular formula C10H16N5O11P3S B1195859 Datpalphas CAS No. 64145-28-4

Datpalphas

Cat. No.: B1195859
CAS No.: 64145-28-4
M. Wt: 507.25 g/mol
InChI Key: CCPIKNHZOWQALM-DLQJRSQOSA-N
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Description

DATPALPHAS, also known as 2’-Deoxyadenosine-5’- (α-thio)-triphosphate, Sodium salt, is a modified adenosine nucleotide. It is a synthetic organic compound that is commonly used in various biochemical and molecular biology applications. The compound is characterized by the presence of a sulfur atom replacing one of the oxygen atoms in the triphosphate group, making it a non-hydrolyzable analog of adenosine triphosphate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DATPALPHAS involves the modification of adenosine nucleotides. The process typically starts with the preparation of 2’-deoxyadenosine, which is then phosphorylated to form the triphosphate. The introduction of the sulfur atom is achieved through a thiophosphorylation reaction, where a thiophosphate group replaces one of the oxygen atoms in the triphosphate. The reaction conditions often involve the use of specific reagents such as thiophosphoryl chloride and appropriate catalysts to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated systems that precisely control the reaction parameters. The final product is purified using techniques such as high-performance liquid chromatography to achieve a purity of ≥ 95% .

Chemical Reactions Analysis

Types of Reactions

DATPALPHAS undergoes various chemical reactions, including:

    Substitution Reactions: The sulfur atom in the thiophosphate group can participate in substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the thiophosphate group.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include thiophosphoryl chloride, nucleophiles, and catalysts. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In substitution reactions, the sulfur atom can be replaced by other functional groups, leading to the formation of various derivatives of the compound.

Scientific Research Applications

DATPALPHAS has a wide range of applications in scientific research, including:

    Chemistry: It is used as a non-hydrolyzable analog of adenosine triphosphate in studies involving enzyme kinetics and nucleotide interactions.

    Biology: The compound is used in molecular biology techniques such as polymerase chain reaction and DNA sequencing, where it serves as a substrate for DNA polymerases.

    Medicine: this compound is used in research related to drug development and the study of nucleotide analogs as potential therapeutic agents.

    Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of DATPALPHAS involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thiophosphate group makes the compound resistant to hydrolysis, allowing it to act as a stable analog of adenosine triphosphate. This property is particularly useful in studies involving enzyme kinetics, where this compound can be used to inhibit or modulate the activity of enzymes that utilize adenosine triphosphate as a substrate .

Comparison with Similar Compounds

DATPALPHAS is unique due to the presence of the sulfur atom in the thiophosphate group, which makes it a non-hydrolyzable analog of adenosine triphosphate. Similar compounds include:

This compound stands out due to its stability and resistance to hydrolysis, making it particularly useful in biochemical and molecular biology applications.

Properties

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPIKNHZOWQALM-DLQJRSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O11P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64145-28-4, 87092-22-6
Record name 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Thiodeoxyadenosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087092226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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